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Compound of Interest

Compound Name: Irak4-IN-11

Cat. No.: B12405729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, IRAK4-IN-11. This document

details its chemical structure, a step-by-step synthesis protocol, its mechanism of action within

the IRAK4 signaling pathway, and relevant quantitative data.

Introduction to IRAK4 and its Role in Inflammatory
Signaling
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that

plays a central role in the innate immune system. It functions as a key mediator in the signaling

cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon

activation by pathogen-associated molecular patterns (PAMPs) or endogenous danger signals,

TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.

Activated IRAK4 initiates a downstream signaling cascade, leading to the activation of

transcription factors such as NF-κB and AP-1. This results in the production of pro-inflammatory

cytokines and chemokines, including TNF-α, IL-1β, and IL-6, which are crucial for orchestrating

an inflammatory response. Dysregulation of the IRAK4 signaling pathway is implicated in a

wide range of inflammatory and autoimmune diseases, as well as certain cancers, making

IRAK4 a compelling therapeutic target.
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IRAK4 Signaling Pathway
The canonical IRAK4 signaling pathway is initiated by the binding of a ligand to its respective

TLR or IL-1R. This event triggers the recruitment of MyD88, which then assembles a complex

with IRAK4 and other IRAK family members, IRAK1 and IRAK2, forming the "Myddosome."

Within this complex, IRAK4 phosphorylates and activates IRAK1, which then

autophosphorylates and subsequently activates TRAF6, an E3 ubiquitin ligase. TRAF6, in turn,

activates the TAK1 complex, leading to the activation of the IKK complex and MAP kinases

(p38 and JNK). The IKK complex phosphorylates IκBα, leading to its degradation and the

subsequent translocation of NF-κB to the nucleus, where it drives the transcription of

inflammatory genes.
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Figure 1: Simplified IRAK4 Signaling Pathway.

IRAK4-IN-11: A Potent Pyrimidopyridone Inhibitor
IRAK4-IN-11, also referred to as compound 6 in the primary literature, is a potent and selective

inhibitor belonging to the pyrimidopyridone class of compounds. Its development aimed to

optimize potency, selectivity, and pharmacokinetic properties for potential therapeutic

applications.

Chemical Structure
The chemical structure of IRAK4-IN-11 is 4-((1-methylcyclopropyl)amino)-2-((1-methyl-1H-

pyrazol-3-yl)amino)-7-methyl-7H-pyrimido[4,5-b]pyridin-6(5H)-one.

Chemical Formula: C₁₆H₁₉N₇O
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Molecular Weight: 325.37 g/mol

(A 2D chemical structure diagram would be placed here in a full whitepaper)

Quantitative Data Summary
The following table summarizes the key quantitative data for IRAK4-IN-11.

Parameter Value Reference

IRAK4 IC₅₀ 8 nM [1]

Cellular pIRAK4 IC₅₀ (OCI-

Ly10 cells)
190 nM [1]

Lipophilic Efficiency (LipE) 5.3 [1]

Aqueous Solubility (pH 7.4) 14 µM [1]

Human Liver Microsomal

Clearance (CLint)
20 µL/min/mg [1]

Mouse Liver Microsomal

Clearance (CLint)
114 µL/min/mg [1]

Synthesis of IRAK4-IN-11
The synthesis of IRAK4-IN-11 is a multi-step process starting from commercially available

materials. The following is a detailed experimental protocol based on the published literature.
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Starting Materials:
2,4-dichloro-7-methyl-7H-pyrimido[4,5-b]pyridin-6(5H)-one

1-methyl-1H-pyrazol-3-amine

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Intermediate 1:
2-((1-methyl-1H-pyrazol-3-yl)amino)-4-chloro...

(Purification by column chromatography)

Reagents: DIPEA, n-BuOH
Conditions: 120 °C, 16h

Step 2: Second Nucleophilic Aromatic Substitution (SNAr)

Final Product:
IRAK4-IN-11

(Purification by preparative HPLC)

Reagents: 1-methylcyclopropan-1-amine, DIPEA
Conditions: 140 °C, 16h

Click to download full resolution via product page

Figure 2: Synthetic Workflow for IRAK4-IN-11.

Experimental Protocol
Step 1: Synthesis of 2-((1-methyl-1H-pyrazol-3-yl)amino)-4-chloro-7-methyl-7H-pyrimido[4,5-

b]pyridin-6(5H)-one

To a solution of 2,4-dichloro-7-methyl-7H-pyrimido[4,5-b]pyridin-6(5H)-one (1.0 eq) in n-

butanol (0.1 M) is added 1-methyl-1H-pyrazol-3-amine (1.1 eq) and N,N-

diisopropylethylamine (DIPEA) (2.0 eq).

The reaction mixture is heated to 120 °C and stirred for 16 hours.
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After cooling to room temperature, the solvent is removed under reduced pressure.

The crude residue is purified by silica gel column chromatography (e.g., using a gradient of

0-100% ethyl acetate in hexanes) to afford the desired intermediate product.

Step 2: Synthesis of 4-((1-methylcyclopropyl)amino)-2-((1-methyl-1H-pyrazol-3-yl)amino)-7-

methyl-7H-pyrimido[4,5-b]pyridin-6(5H)-one (IRAK4-IN-11)

To a solution of 2-((1-methyl-1H-pyrazol-3-yl)amino)-4-chloro-7-methyl-7H-pyrimido[4,5-

b]pyridin-6(5H)-one (1.0 eq) in a suitable solvent (e.g., n-butanol or sealed tube with no

solvent) is added 1-methylcyclopropan-1-amine (1.5 eq) and DIPEA (3.0 eq).

The reaction mixture is heated to 140 °C and stirred for 16 hours in a sealed vessel.

After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl

acetate) and washed with water and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude product is purified by preparative reverse-phase HPLC to yield IRAK4-IN-11 as a

solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass

spectrometry to confirm its identity and purity.

Mechanism of Action of IRAK4-IN-11
IRAK4-IN-11 is an ATP-competitive inhibitor of IRAK4. It binds to the ATP-binding pocket of the

IRAK4 kinase domain, preventing the binding of ATP and subsequent phosphorylation of its

substrates, primarily IRAK1. By inhibiting the kinase activity of IRAK4, IRAK4-IN-11 effectively

blocks the downstream signaling cascade, leading to a reduction in the production of pro-

inflammatory cytokines. The pyrimidopyridone scaffold of IRAK4-IN-11 is designed to form key

hydrogen bond interactions with the hinge region of the IRAK4 kinase domain, a common

feature of many kinase inhibitors that contributes to their binding affinity and selectivity.

Conclusion
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IRAK4-IN-11 is a potent and selective pyrimidopyridone inhibitor of IRAK4 with demonstrated

cellular activity. Its well-defined structure and multi-step synthesis provide a valuable tool for

researchers studying the role of IRAK4 in health and disease. The detailed experimental

protocols and quantitative data presented in this guide are intended to facilitate further

investigation and application of this compound in preclinical research and drug development

efforts targeting inflammatory and autoimmune disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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